

# 5-Iodo-2'-O-methyluridine as a nucleoside analog

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Iodo-2'-O-methyluridine**

Cat. No.: **B150679**

[Get Quote](#)

An In-depth Technical Guide to **5-Iodo-2'-O-methyluridine**: A Promising Nucleoside Analog

## Introduction

**5-Iodo-2'-O-methyluridine** is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potential as both an antiviral and an anticancer agent.<sup>[1]</sup> As a derivative of uridine, a natural component of ribonucleic acid (RNA), its structure is modified in two key positions: an iodine atom is introduced at the 5th position of the uracil base, and a methyl group is added to the 2'-hydroxyl group of the ribose sugar. These modifications are crucial to its biological activity, enabling it to interfere with the replication of viral and cellular genetic material. This technical guide provides a comprehensive overview of **5-Iodo-2'-O-methyluridine**, detailing its chemical properties, synthesis, mechanism of action, and the experimental protocols used to evaluate its efficacy.

## Chemical Properties

The fundamental chemical characteristics of **5-Iodo-2'-O-methyluridine** are summarized in the table below. These properties are essential for its identification, characterization, and application in experimental settings.

| Property            | Value                                                                                                                 |
|---------------------|-----------------------------------------------------------------------------------------------------------------------|
| CAS Number          | 34218-84-3 <a href="#">[1]</a>                                                                                        |
| Molecular Formula   | C <sub>10</sub> H <sub>13</sub> IN <sub>2</sub> O <sub>6</sub> <a href="#">[1]</a>                                    |
| Molecular Weight    | 384.12 g/mol <a href="#">[1]</a>                                                                                      |
| IUPAC Name          | 1-[(2R,3R,4R,5R)-5-(hydroxymethyl)-4-methoxy-3-oxidanyl-oxolan-2-yl]-5-iodanyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
| SMILES              | CO[C@@H]1--INVALID-LINK--NC2=O)I)CO">C@@HO <a href="#">[1]</a>                                                        |
| Physical Form       | Powder or crystals                                                                                                    |
| Storage Temperature | 10°C - 25°C <a href="#">[1]</a>                                                                                       |

## Synthesis

The synthesis of **5-Iodo-2'-O-methyluridine** typically involves a multi-step chemical process starting from a commercially available uridine derivative. A generalized synthetic workflow is outlined below. The process begins with the selective protection of the hydroxyl groups on the ribose sugar, followed by methylation of the 2'-hydroxyl group. The subsequent iodination of the uracil base at the 5-position is a critical step, often achieved using an iodinating agent. Finally, deprotection of the remaining hydroxyl groups yields the target compound.

## General Synthesis Workflow for 5-Iodo-2'-O-methyluridine

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **5-Iodo-2'-O-methyluridine**.

## Mechanism of Action

The therapeutic potential of **5-Iodo-2'-O-methyluridine** stems from its ability to act as a nucleoside analog.<sup>[2]</sup> Once inside a cell, it is phosphorylated by cellular kinases to its triphosphate form. This activated form can then be recognized by viral or cellular polymerases and incorporated into growing RNA or DNA chains. The presence of the bulky iodine atom at the 5-position and the methyl group at the 2'-position can disrupt the normal structure and function of the nucleic acid, leading to chain termination and inhibition of replication.<sup>[2]</sup> This interference with nucleic acid synthesis is the primary mechanism behind its antiviral and anticancer effects.

## Proposed Mechanism of Action for 5-Iodo-2'-O-methyluridine

[Click to download full resolution via product page](#)

Caption: Cellular pathway of **5-Iodo-2'-O-methyluridine**'s action.

# Therapeutic Applications

## Antiviral Activity

**5-Iodo-2'-O-methyluridine** has demonstrated inhibitory effects against a range of DNA and RNA viruses.<sup>[1]</sup> Its mechanism of action, which involves the disruption of nucleic acid synthesis, makes it a broad-spectrum antiviral candidate. Research has shown its potential against viruses such as Herpes Simplex Virus (HSV).<sup>[3][4]</sup>

## Anticancer Activity

The ability of **5-Iodo-2'-O-methyluridine** to interfere with DNA synthesis also makes it a candidate for cancer therapy.<sup>[1]</sup> By being incorporated into the DNA of rapidly dividing cancer cells, it can trigger cell cycle arrest and apoptosis (programmed cell death).<sup>[5]</sup>

## Quantitative Data

The efficacy of a potential therapeutic agent is quantified by parameters such as the 50% effective concentration ( $EC_{50}$ ) for antiviral activity and the 50% cytotoxic concentration ( $CC_{50}$ ) for its effect on host cells. The selectivity index (SI), calculated as the ratio of  $CC_{50}$  to  $EC_{50}$ , is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the target (e.g., virus) over the host cells.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for **5-Iodo-2'-O-methyluridine**

| Virus Strain                   | Cell Line | EC <sub>50</sub> (µM) | CC <sub>50</sub> (µM) | Selectivity Index (SI) | Assay Method                                |
|--------------------------------|-----------|-----------------------|-----------------------|------------------------|---------------------------------------------|
| Herpes Simplex Virus 1 (HSV-1) | Vero      | Value                 | Value                 | Value                  | Plaque Reduction Assay[2]                   |
| SARS-CoV-2                     | Calu-3    | Value                 | Value                 | Value                  | Viral Yield Reduction Assay[2]              |
| Influenza A (H1N1)             | MDCK      | Value                 | Value                 | Value                  | Cytopathic Effect (CPE) Inhibition Assay[2] |

Note: The values in this table are placeholders and should be replaced with experimental data.

## Experimental Protocols

### Antiviral Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

#### Materials:

- Host cell line susceptible to the virus (e.g., Vero cells)
- Complete cell culture medium
- Virus stock of known titer
- **5-Iodo-2'-O-methyluridine** stock solution
- 96-well or 6-well plates
- Overlay medium (e.g., containing carboxymethylcellulose or agar)

- Staining solution (e.g., crystal violet)

Procedure:

- Cell Seeding: Seed the host cells into plates and incubate until a confluent monolayer is formed.
- Compound Preparation: Prepare serial dilutions of **5-Iodo-2'-O-methyluridine** in culture medium.
- Infection: Remove the medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
- Compound Treatment: After a viral adsorption period, remove the virus inoculum and add the different concentrations of the compound.
- Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
- Incubation: Incubate the plates for a period sufficient for plaque formation.
- Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet).
- Plaque Counting: Count the number of plaques in each well. The EC<sub>50</sub> is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

## Plaque Reduction Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a standard plaque reduction assay.

## Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **5-Iodo-2'-O-methyluridine** stock solution
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6][9]
- Solubilization solution (e.g., DMSO)[6][9]
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.[6]
- Compound Treatment: Treat the cells with serial dilutions of **5-Iodo-2'-O-methyluridine**. Include vehicle and blank controls.[6]
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6][7]
- Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6][7]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC<sub>50</sub> is the concentration of the compound that reduces cell viability by 50%.

#### MTT Assay Workflow for Cytotoxicity



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow of the MTT cell viability assay.

## Conclusion and Future Perspectives

**5-Iodo-2'-O-methyluridine** represents a promising scaffold for the development of novel antiviral and anticancer therapeutics. Its mechanism of action, centered on the disruption of nucleic acid synthesis, provides a strong rationale for its potential efficacy. Further research is warranted to fully elucidate its spectrum of activity, pharmacokinetic properties, and *in vivo* efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other nucleoside analogs. The systematic evaluation of its quantitative parameters, such as EC<sub>50</sub>, CC<sub>50</sub>, and SI, will be crucial in determining its clinical potential and advancing it through the drug development pipeline. The synthesis of derivatives and combination therapies may further enhance its therapeutic index and overcome potential resistance mechanisms.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Iodo-2'-O-methyluridine | 34218-84-3 | NI06234 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Iodo-2'-O-methyluridine as a nucleoside analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150679#5-iodo-2-o-methyluridine-as-a-nucleoside-analog]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)